REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7](=[O:9])[CH3:8])=[C:4]([F:12])[CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:11]([N+:13]([O-:15])=[O:14])=[CH:10][C:5]([NH:6][C:7](=[O:9])[CH3:8])=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(NC(C)=O)C=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
FILTRATION
|
Details
|
The resultant aqueous mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a tan solid which
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
recrystallized from a chloroform/hexanes (17:1) solution
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(NC(C)=O)C=C1[N+](=O)[O-])F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |